rac-1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid, cis
Description
The compound rac-1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid, cis is a chiral molecule featuring:
- A cis-cyclohexyl scaffold with stereochemistry at positions 1R and 2S.
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amine, which is acid-labile and widely used in peptide synthesis.
- Racemic (rac-) configuration, indicating a 1:1 mixture of enantiomers.
This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors, leveraging the triazole’s bioisosteric properties and the Fmoc group’s synthetic versatility .
Properties
CAS No. |
2137604-81-8 |
|---|---|
Molecular Formula |
C24H24N4O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C24H24N4O4/c29-23(30)21-13-28(27-26-21)22-12-6-5-11-20(22)25-24(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,13,19-20,22H,5-6,11-12,14H2,(H,25,31)(H,29,30)/t20-,22+/m0/s1 |
InChI Key |
FCUVKIHEEHXVRR-RBBKRZOGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid, cis (CAS Number: 2227796-09-8) is a member of the triazole family that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to influence its biological properties. The chemical structure can be represented as follows:
This structure allows for interactions with various biological targets, particularly in the central nervous system.
Research indicates that compounds containing triazole moieties can act as inhibitors of various biological pathways. Specifically, rac-1 has been studied for its ability to inhibit glycine transporters (GlyT), which are critical in neurotransmission. Inhibition of GlyT can enhance glycine levels in the synaptic cleft, potentially improving cognitive functions.
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| rac-1 | 8.0 | GlyT1 |
| Compound 5 | 1.8 | GlyT1 |
| Compound 6 | 64 | GlyT1 |
Biological Activity
The biological activity of rac-1 was evaluated through in vitro assays using HEK293 cells expressing the GlyT1 transporter. The results demonstrated that rac-1 exhibited moderate inhibitory activity with an IC50 value of 8.0 µM. This suggests that while it has some efficacy in modulating glycine transport, it is less potent compared to other compounds in the same class.
Case Studies
In a study examining various triazole derivatives, rac-1 was found to have a unique profile compared to other α-hydroxy-1,2,3-triazoles. While many derivatives showed higher potency (in the nanomolar range), rac-1's activity indicated that structural modifications could be necessary for enhancing its pharmacological effects.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing the viability of rac-1 as a therapeutic agent. Preliminary studies suggest favorable lipophilicity and metabolic stability; however, further research is needed to fully characterize these properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Fmoc vs. Boc Analogs : The Boc analog () has lower steric bulk but requires harsher basic conditions for deprotection, limiting compatibility with acid-sensitive substrates. The Fmoc group in the target compound allows orthogonal deprotection in solid-phase synthesis .
- Triazole vs. Oxazole/Imidazole : The triazole’s neutral aromaticity contrasts with oxazole’s electron-deficient ring and imidazole’s basicity, affecting solubility and target binding. For example, imidazole derivatives () exhibit higher logP values (~2.5) compared to triazole analogs (~1.8) .
- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group enhances hydrogen bonding capacity but reduces cell permeability. Esters () improve membrane penetration but require enzymatic hydrolysis for activation .
Preparation Methods
Asymmetric Hydrogenation
Chiral cyclohexene precursors undergo hydrogenation using Rhodium(I) catalysts with Josiphos-type ligands to install the cis-1,2 stereochemistry. For example:
Diastereomeric Resolution
Racemic cis/trans mixtures are resolved via crystallization with chiral auxiliaries. A 2023 study achieved 99% diastereomeric excess using (1S,2R)-norephedrine as a resolving agent.
Fmoc Protection of the Cyclohexylamine
The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under mild conditions:
Standard Protection Protocol
Characterization Data (Intermediate):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.8 Hz, 1H, CH Fmoc), 3.85–3.78 (m, 1H, cyclohexyl CH), 2.95–2.87 (m, 1H, cyclohexyl CH), 1.50–1.20 (m, 8H, cyclohexyl CH₂).
Triazole Ring Assembly via Decarboxylative Triazolation
The 1,2,3-triazole-4-carboxylic acid moiety is introduced via a photocatalytic decarboxylative triazolation reaction, as reported by Zhang et al. (2023):
Reaction Conditions
| Component | Details |
|---|---|
| Carboxylic Acid | cis-2-Fmoc-amino-cyclohexanecarboxylic acid |
| Azide Source | TMSN₃ (2.0 eq) |
| Alkyne | Ethynyltrimethylsilane (1.5 eq) |
| Catalyst | Ir(ppy)₃ (2 mol%) |
| Light Source | 34 W Blue LEDs (450 nm) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 25°C |
| Time | 18 h |
| Yield | 78% |
Mechanistic Insights
The reaction proceeds through single-electron transfer (SET) from the photocatalyst to the carboxylic acid, generating a carboxyl radical. Subsequent decarboxylation forms a carbon-centered radical, which couples with the azide to form an alkyl azide intermediate. Copper-free cyclization with the alkyne yields the 1,4-disubstituted triazole.
Racemic Mixture Considerations
The target compound is synthesized as a racemate due to:
-
Lack of Chiral Induction : The Fmoc-protection and triazolation steps proceed without stereochemical bias.
-
Starting Material Racemization : The cyclohexane backbone is derived from racemic cis-1,2-diamine, as resolved in Section 1.2.
Purification and Characterization
Chromatographic Purification
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards . Recommended precautions include:
- Use of PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Spill management: Avoid dust formation; collect spills in sealed containers and dispose via authorized waste services .
Q. What synthetic routes are typically employed to prepare this compound?
Synthesis involves multi-step strategies:
- Protection of functional groups : The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amine moiety, often using carbodiimide coupling agents .
- Cycloaddition reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may form the triazole ring .
- Deprotection and purification : Final steps include Fmoc removal (e.g., using piperidine) and HPLC purification .
Q. How is the stereochemical configuration of the compound confirmed?
Stereochemistry is validated via:
- Chiral HPLC : To separate enantiomers and confirm cis/trans isomerism .
- X-ray crystallography : Provides definitive structural confirmation of the cyclohexyl and triazole moieties .
- NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments assess spatial proximity of protons in the cyclohexyl ring .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
Computational tools address:
- Reaction pathway prediction : Density Functional Theory (DFT) calculates energy barriers for cycloaddition or protection steps .
- Solvent/catalyst selection : Machine learning models (e.g., Bayesian optimization) identify optimal conditions (e.g., solvent polarity, temperature) to maximize yield .
- Stereochemical outcomes : Molecular dynamics simulations predict conformational stability of the cis isomer .
Q. What strategies resolve contradictions in reported data on the compound’s reactivity or stability?
Discrepancies may arise from variations in:
- Reaction conditions : Compare pH, temperature, and catalyst loadings across studies .
- Analytical methods : Standardize techniques (e.g., HPLC gradients, NMR solvents) to ensure reproducibility .
- Structural analogs : Cross-reference data from compounds with similar Fmoc-protected groups or cyclohexyl motifs (e.g., pyrrolidine derivatives in ).
Q. How do structural modifications (e.g., altering the cyclohexyl or triazole moieties) impact biological activity?
Comparative studies using analogs reveal:
- Cyclohexyl substitutions : Bulky substituents (e.g., tert-butyl) may enhance target binding but reduce solubility .
- Triazole functionalization : Methyl or fluorine groups at the 5-position alter electronic properties, affecting enzyme inhibition .
- Data-driven design : Tabulate analogs (see Table 1) to correlate structural features with activity .
Table 1 : Structural analogs and their key properties
Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Key approaches include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular assays : Fluorescence-based assays (e.g., Ca²⁺ flux) evaluate functional activity in live cells .
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
